molecular formula C15H11NO2 B184258 Methyl 3-(2-cyanophenyl)benzoate CAS No. 168618-65-3

Methyl 3-(2-cyanophenyl)benzoate

Cat. No. B184258
M. Wt: 237.25 g/mol
InChI Key: YDXNZJLIYUWQBJ-UHFFFAOYSA-N
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Description

“Methyl 3-(2-cyanophenyl)benzoate” is an organic compound with the molecular formula C15H11NO2 . It has a molecular weight of 237.26 . It is a member of the benzoate ester family, characterized by a benzene ring connected to an ester functional group .


Synthesis Analysis

The synthesis of cyanoacetamides, which include compounds like “Methyl 3-(2-cyanophenyl)benzoate”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(2-cyanophenyl)benzoate” includes a total of 32 bonds. There are 20 non-H bond(s), 14 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 1 triple bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 ester(s) (aromatic), and 1 nitrile(s) (aromatic) .


Chemical Reactions Analysis

“Methyl 3-(2-cyanophenyl)benzoate” can participate in various chemical reactions. Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Physical And Chemical Properties Analysis

“Methyl 3-(2-cyanophenyl)benzoate” is characterized by a light, sweet scent akin to that of fruits and flowers . It is a colorless liquid at room temperature . It is only slightly soluble in water but dissolves readily in organic solvents such as ethanol, diethyl ether, and chloroform .

Scientific Research Applications

Cyano(ethoxycarbonothioylthio)methyl Benzoate Applications

  • Radical Addition to Olefins: This compound is an excellent one-carbon radical equivalent for introducing an acyl unit via xanthate transfer radical addition to olefins (Bagal, de Greef, & Zard, 2006).

Methyl Benzoate Reduction Studies

  • Catalysis on Yttrium Oxide: The reduction of methyl benzoate on Y₂O₃ catalyst under hydrogen has been examined, indicating a pathway for benzoic acid and benzoate esters reduction to benzaldehyde (King & Strojny, 1982).

Asymmetric Synthesis Applications

  • Synthesis of 3-Substituted 1(3H)-Isobenzofuranones: Methyl o-(1-oxoalkyl)benzoates are reduced asymmetrically to produce 3-alkylphthalides in high enantiomeric excess, a key process in organic synthesis (Ramachandran, Chen, & Brown, 1996).

Applications in Liquid Crystal Research

  • Structure of Nematogen Compounds: The molecular structure of certain nematogens, including variants of methyl benzoate, has been determined, contributing to the understanding of liquid crystals (Vani, 1983).

Synthesis Technology Applications

  • Optimized Synthesis Technology: The compound has been used in the development of synthesis technologies with potential industrial applications, indicating its role in chemical manufacturing processes (Qiao-yun, 2012).

Applications in Polymer Science

  • Hyperbranched Aromatic Polyamide Synthesis: Thermal polymerization of methyl 3,5-bis(4-aminophenoxy)benzoate leads to the production of hyperbranched aromatic polyamides, useful in materials science (Yang, Jikei, & Kakimoto, 1999).

Photophysical Properties Study

  • Quantum Yields and Excited-State Proton Transfer: The compound's derivatives have been studied for their unique luminescence properties, contributing to the field of photochemistry (Kim et al., 2021).

Future Directions

While specific future directions for “Methyl 3-(2-cyanophenyl)benzoate” were not found in the search results, it’s worth noting that esters, in general, have sparked interest in their potential as biofuels, particularly for aviation applications due to their high energy density and low freezing point .

properties

IUPAC Name

methyl 3-(2-cyanophenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c1-18-15(17)12-7-4-6-11(9-12)14-8-3-2-5-13(14)10-16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXNZJLIYUWQBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40362634
Record name Methyl 3-(2-cyanophenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2-cyanophenyl)benzoate

CAS RN

168618-65-3
Record name Methyl 2′-cyano[1,1′-biphenyl]-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168618-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(2-cyanophenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl 3-[2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)phenyl]benzoate (1.25 g) in pyridine (5 ml) at 7° C. was added dropwise phosphoryl chloride (0.75 ml) keeping the reaction temperature below 20° C. The reaction mixture was stirred at 100° C. for 4 hours. After being cooled to room temperature, the mixture was quenched by water, and the emulsion was extracted with ethyl acetate (50 ml). The organic layer was successively washed with 6N-hydrochloric acid and brine, dried over magnesium sulfate, filtered, and evaporated in vacuo. The residue was purified by column chromatography on silica gel (25 g) with dichloromethane as an eluent. The fractions containing the object compound were combined and evaporated in vacuo. The crystalline residue was recrystallized from methanol to afford methyl 3-(2-cyanophenyl)benzoate (0.7 g).
Name
methyl 3-[2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)phenyl]benzoate
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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